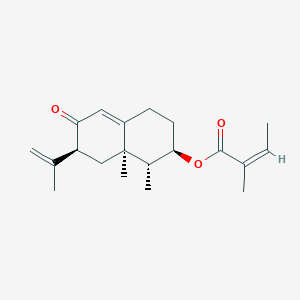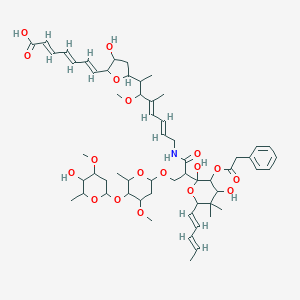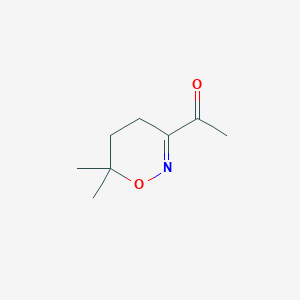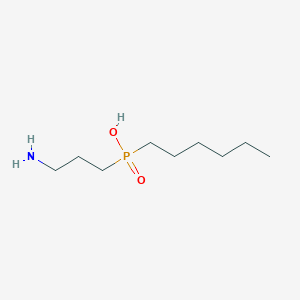
Pétasine
Vue d'ensemble
Description
Petasin is a natural chemical compound found in plants of the genus Petasites, particularly in the common butterbur (Petasites hybridus). Chemically, it is classified as a sesquiterpene and is the ester of petasol and angelic acid . Petasin is known for its potent inhibitory effects on mitochondrial complex I, making it a significant compound in the study of cancer metabolism .
Applications De Recherche Scientifique
Petasin has a wide range of scientific research applications, including:
Chemistry: Petasin is studied for its unique chemical structure and reactivity, making it a valuable compound in synthetic chemistry.
Medicine: Petasin has shown potential in the treatment of various diseases, including cancer, due to its ability to inhibit tumor growth and metastasis.
Mécanisme D'action
Mode of Action
Petasin exhibits its effects by interacting with its targets in unique ways. It acts as a potent inhibitor of ETCC1 , a key component of cellular metabolism . It also inhibits the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents , indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels . Furthermore, it inhibits the activity of PDE3 and PDE4 in a dose-dependent manner .
Biochemical Pathways
The action of Petasin affects several biochemical pathways. By inhibiting ETCC1, it disrupts the metabolic pathways of glycolysis and glutaminolysis , which are essential for rapid tumor growth and metastasis . Its inhibitory effect on TRPA1 and TRPV1 receptor channels can influence the pain perception pathway . The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathway , altering intracellular levels of cyclic AMP and cyclic GMP .
Result of Action
The interaction of Petasin with its targets leads to various molecular and cellular effects. It induces cytotoxicity against a broad spectrum of tumor types and shows prominent growth inhibition in multiple syngeneic and xenograft mouse models . It also reduces CGRP release , which is known as a biomarker and promoting factor of migraine . Moreover, it attenuates cellular motility and focal adhesion .
Méthodes De Préparation
Petasin can be isolated from the rhizomes of Ligularia fischeri through a series of extraction and purification processes. The isolation involves solvent extraction, followed by chromatographic techniques to purify the compound . Additionally, synthetic routes for petasin derivatives have been developed, involving the use of various reagents and conditions to modify the structure of petasin for enhanced biological activity .
Analyse Des Réactions Chimiques
Petasin undergoes several types of chemical reactions, including:
Oxidation: Petasin can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in petasin, potentially altering its biological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of petasin with modified biological activities .
Comparaison Avec Des Composés Similaires
Petasin is unique due to its potent inhibitory effects on mitochondrial complex I and its broad spectrum of biological activities. Similar compounds include:
Isopetasin: Another sesquiterpene found in Petasites species, known for its similar inhibitory effects on mitochondrial complex I.
Neopetasan: A derivative of petasin with modified chemical structure and biological activity.
Isopetasol: Another derivative with distinct biological properties.
These compounds share structural similarities with petasin but may exhibit different levels of potency and specificity in their biological activities.
Propriétés
IUPAC Name |
[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBXSFGFOYLTM-NZEDGPFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030056 | |
| Record name | Petasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26577-85-5 | |
| Record name | (+)-Petasin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26577-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026577855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PETASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0Q32J0QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)


![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)







